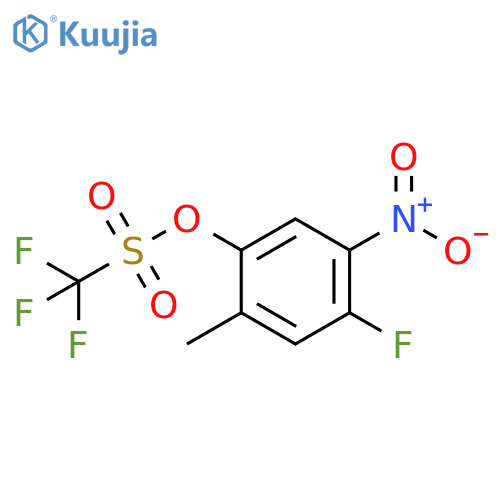Cas no 1820734-74-4 (4-Fluoro-2-methyl-5-nitrophenyl triflate)
4-フルオロ-2-メチル-5-ニトロフェニルトリフラートは、高反応性のトリフラート基(-OTf)を有する芳香族化合物です。フッ素置換基とニトロ基の電子求引性により、求核置換反応やクロスカップリング反応において優れた反応性を示します。特に、パラジウム触媒を用いたカップリング反応において、高い収率と選択性が得られることが特徴です。また、メチル基の立体障害が適度であるため、位置選択的な官能基化が可能です。有機合成中間体として、医薬品や機能性材料の開発に有用な化合物です。

1820734-74-4 structure
商品名:4-Fluoro-2-methyl-5-nitrophenyl triflate
CAS番号:1820734-74-4
MF:C8H5F4NO5S
メガワット:303.187615156174
CID:4620881
4-Fluoro-2-methyl-5-nitrophenyl triflate 化学的及び物理的性質
名前と識別子
-
- 4-Fluoro-2-methyl-5-nitrophenyl trifluoromethanesulphonate
- 4-Fluoro-2-methyl-5-nitrophenyl trifluoromethanesulfonate
- 4-Fluoro-2-methyl-5-nitrophenyl trifluoromethanesulfonate 95%
- 4-Fluoro-2-methyl-5-nitrophenyl triflate
-
- インチ: 1S/C8H5F4NO5S/c1-4-2-5(9)6(13(14)15)3-7(4)18-19(16,17)8(10,11)12/h2-3H,1H3
- InChIKey: XQBDWMFHWBSZHR-UHFFFAOYSA-N
- ほほえんだ: C(F)(F)(F)S(OC1=CC([N+]([O-])=O)=C(F)C=C1C)(=O)=O
4-Fluoro-2-methyl-5-nitrophenyl triflate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AI41010-1g |
4-Fluoro-2-methyl-5-nitrophenyl triflate |
1820734-74-4 | 1g |
$272.00 | 2024-04-20 | ||
| Apollo Scientific | PC32754-1g |
4-Fluoro-2-methyl-5-nitrophenyl trifluoromethanesulfonate |
1820734-74-4 | 95% | 1g |
£133.00 | 2025-02-21 | |
| Apollo Scientific | PC32754-5g |
4-Fluoro-2-methyl-5-nitrophenyl trifluoromethanesulfonate |
1820734-74-4 | 95% | 5g |
£400.00 | 2025-02-21 | |
| Apollo Scientific | PC32754-250mg |
4-Fluoro-2-methyl-5-nitrophenyl trifluoromethanesulfonate |
1820734-74-4 | 95% | 250mg |
£62.00 | 2025-02-21 | |
| A2B Chem LLC | AI41010-250mg |
4-Fluoro-2-methyl-5-nitrophenyl triflate |
1820734-74-4 | 250mg |
$147.00 | 2024-04-20 |
4-Fluoro-2-methyl-5-nitrophenyl triflate 関連文献
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
-
Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
1820734-74-4 (4-Fluoro-2-methyl-5-nitrophenyl triflate) 関連製品
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
